
1,2-Dibromofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a brominated compound of fluoranthene, which is known for its rigid planar structure and aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibromofluoranthene can be synthesized through a bromination reaction of fluoranthene. The typical procedure involves the reaction of fluoranthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1,2-positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromofluoranthene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
Substitution: Formation of fluoranthene derivatives with various functional groups.
Oxidation: Formation of fluoranthene quinones and other oxygenated products.
Coupling: Formation of extended polycyclic aromatic hydrocarbons.
Aplicaciones Científicas De Investigación
1,2-Dibromofluoranthene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including graphene nanoribbons and other carbon-based nanostructures.
Organic Chemistry: Employed in the synthesis of complex organic molecules and as a building block for polycyclic aromatic compounds.
Environmental Studies: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1,2-dibromofluoranthene involves its ability to undergo various chemical transformations. For example, in coupling reactions on gold surfaces, the compound undergoes debromination followed by radical coupling to form larger polycyclic structures. The reaction pathways and energy barriers are influenced by the substrate and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromotetrafluoroethane: Another brominated compound with different chemical properties and applications.
3,8-Dibromofluoranthene: A similar compound with bromine atoms at different positions on the fluoranthene ring.
Uniqueness
1,2-Dibromofluoranthene is unique due to its specific bromination pattern, which influences its reactivity and potential applications. Its ability to participate in selective substitution and coupling reactions makes it a valuable compound in synthetic organic chemistry and materials science.
Propiedades
Número CAS |
89298-78-2 |
|---|---|
Fórmula molecular |
C16H8Br2 |
Peso molecular |
360.04 g/mol |
Nombre IUPAC |
1,2-dibromofluoranthene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18/h1-8H |
Clave InChI |
NANMFPDQTLMPNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)
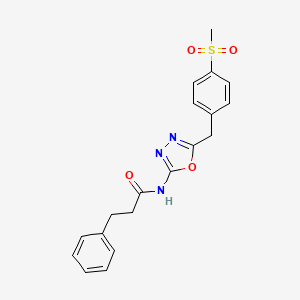
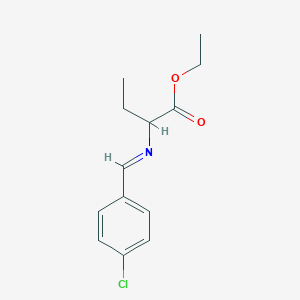
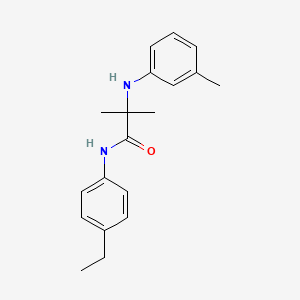
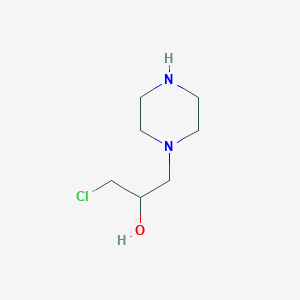
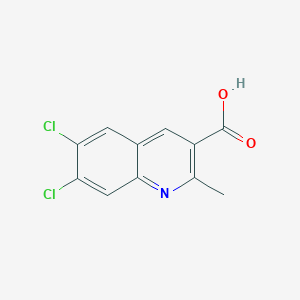

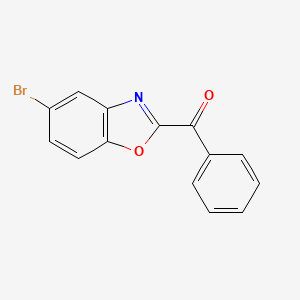
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)

![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
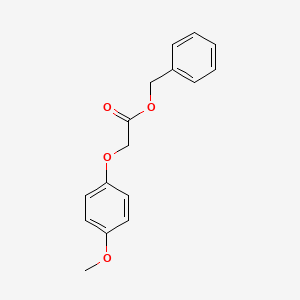
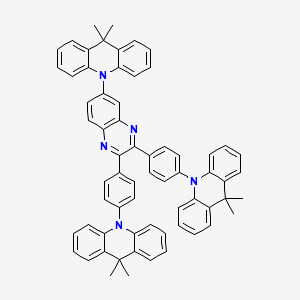
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
